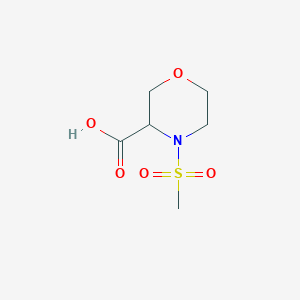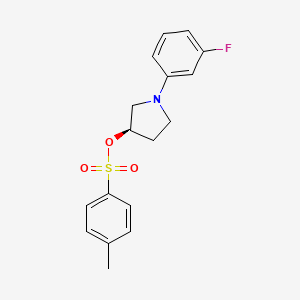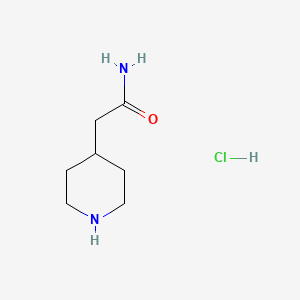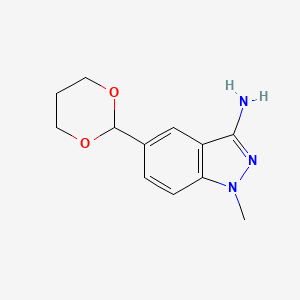![molecular formula C8H11ClF3N3O B1400257 2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1361113-40-7](/img/structure/B1400257.png)
2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
概要
説明
“2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” is a chemical compound . It is a solid substance with a molecular weight of 217.58 . The IUPAC name for this compound is 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6F3N3O.ClH/c6-5(7,8)4-10-3(1-2-9)11-12-4;/h1-2,9H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .
Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 217.58 . The storage temperature for this compound is room temperature .
科学的研究の応用
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including those with a piperidine ring, demonstrate significant antimicrobial activity. A detailed study of their structure-activity relationship highlights their potential in antimicrobial applications (Krolenko et al., 2016).
Chemical Stability and Reactivity
- Boulton–Katritzky Rearrangement : The compound's reactivity under Boulton–Katritzky rearrangement was investigated, showing changes in its chemical structure under various conditions such as the presence of HCl or water (Kayukova et al., 2018).
Synthesis of Complex Compounds
- Scale-Up Synthesis of BMS-960 : An important application is in the synthesis of BMS-960, a selective S1P1 receptor agonist. The process involves intricate steps like enzymatic reduction, epoxide ring-opening, and improvements in 1,2,4-oxadiazole formation (Hou et al., 2017).
Antifungal Agents
- Synthesis as Antifungal Agents : Novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles have been synthesized and evaluated for antifungal activities. Some of these compounds showed potency comparable to established antifungal drugs (Sangshetti & Shinde, 2011).
Biological Evaluation
- Biological Evaluation for BChE Inhibition : A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized and evaluated against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were conducted to understand ligand-BChE binding affinity (Khalid et al., 2016).
Tubulin Inhibition
- Tubulin Inhibitors : 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as a new class of tubulin inhibitors, showing significant antiproliferative activity in biochemical assays (Krasavin et al., 2014).
Safety and Hazards
作用機序
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles, due to their hydrogen bond acceptor properties, can interact with various biological targets .
Biochemical Pathways
Compounds with similar structures have been found to exhibit anti-infective activities, suggesting they may interfere with the biochemical pathways of infectious agents .
Pharmacokinetics
The trifluoromethyl group in the compound is known to enhance the metabolic stability and bioavailability of many drugs .
Result of Action
Similar compounds have shown anti-infective activities, suggesting they may inhibit the growth or replication of infectious agents .
生化学分析
Biochemical Properties
2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in signal transduction pathways. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, its trifluoromethyl group can enhance binding affinity and specificity towards certain enzyme targets .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression profiles by acting as a transcriptional modulator, thereby impacting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its long-term effects on cellular function can vary, with some studies indicating potential cumulative effects on cell viability and function after prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response in various biological systems .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other metabolic pathways, influencing overall cellular metabolism and function .
特性
IUPAC Name |
3-piperidin-2-yl-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(14-15-7)5-3-1-2-4-12-5;/h5,12H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZYTLDYPZQUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC(=N2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Valine, N-[(2S)-2-amino-1-oxobutyl]-](/img/structure/B1400174.png)






![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)


![3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1400190.png)
![(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1400191.png)
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)

